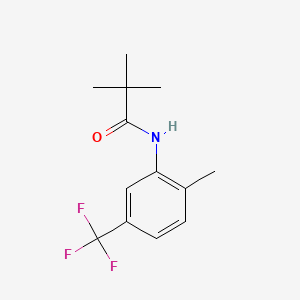
1H-1-Ethyl-d5 Candesartan Cilexetil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1-Ethyl-d5 Candesartan Cilexetil: is a deuterated form of candesartan cilexetil, a prodrug used in the treatment of hypertension. This compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the ethyl group. The molecular formula of this compound is C35H33D5N6O6, and it has a molecular weight of 643.74 g/mol .
Applications De Recherche Scientifique
Chemistry: Studying the effects of deuterium substitution on the chemical properties and reactivity of candesartan cilexetil.
Biology: Investigating the biological activity and metabolic pathways of the deuterated compound.
Medicine: Exploring its potential as a therapeutic agent for hypertension and related cardiovascular conditions.
Industry: Developing new formulations and delivery systems for improved drug efficacy and stability.
Mécanisme D'action
Target of Action
The primary target of 1H-1-Ethyl-d5 Candesartan Cilexetil is the Angiotensin II Type 1 Receptor (AT1) . This receptor plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
This compound is a prodrug that is rapidly converted to its active metabolite, Candesartan , during absorption from the gastrointestinal tract . Candesartan acts as an antagonist to the AT1 receptor . By binding to this receptor, it competes with Angiotensin II, a potent vasoconstrictor, thereby preventing its blood pressure increasing effects .
Biochemical Pathways
The action of Candesartan primarily affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, it inhibits the effects of Angiotensin II. This leads to vasodilation , reduction in the secretion of vasopressin , and reduction in the production and release of aldosterone . These effects collectively result in a decrease in blood pressure.
Pharmacokinetics
This compound is administered orally and is rapidly converted to Candesartan during absorption in the gastrointestinal tract . The agent is excreted mostly unchanged and has a terminal half-life of about nine hours . These properties contribute to its bioavailability and its ability to confer blood pressure lowering effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling the compound . Adequate ventilation is also necessary, and all sources of ignition should be removed .
Analyse Biochimique
Biochemical Properties
1H-1-Ethyl-d5 Candesartan Cilexetil is a potent, long-acting, and selective angiotensin II type 1 receptor (AT1) antagonist . It works by blocking the action of a hormone called angiotensin II, which constricts blood vessels and raises blood pressure .
Cellular Effects
This compound influences cell function by blocking the action of angiotensin II, which constricts blood vessels and raises blood pressure . This action can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by antagonizing the renin-angiotensin-aldosterone system (RAAS) . It competes with angiotensin II for binding to the type-1 angiotensin II receptor (AT1) subtype and prevents the blood pressure increasing effects of angiotensin II .
Temporal Effects in Laboratory Settings
The presence of deuterium atoms in this compound helps to make the drug more stable and less likely to break down in the body, allowing for more consistent and effective treatment .
Metabolic Pathways
This compound is involved in the renin-angiotensin-aldosterone system (RAAS) . It interacts with the type-1 angiotensin II receptor (AT1) subtype .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1-Ethyl-d5 Candesartan Cilexetil involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-throughput reactors, automated systems for monitoring and controlling reaction parameters, and stringent quality control measures .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-1-Ethyl-d5 Candesartan Cilexetil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Candesartan Cilexetil: The non-deuterated form of the compound, used widely in clinical practice for hypertension.
Losartan: Another ARB with a similar mechanism of action but different chemical structure.
Valsartan: An ARB with a distinct chemical structure and pharmacokinetic profile
Uniqueness: 1H-1-Ethyl-d5 Candesartan Cilexetil is unique due to the presence of deuterium atoms, which can influence its pharmacokinetic properties, such as metabolic stability and half-life. This can potentially lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated counterpart .
Propriétés
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-[1-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38N6O6/c1-4-41-32(37-38-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUZPIFWPFYKBZ-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=NN=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Butyl-5-chloro-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol](/img/structure/B565631.png)
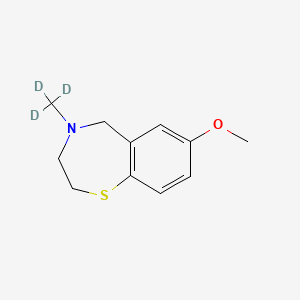
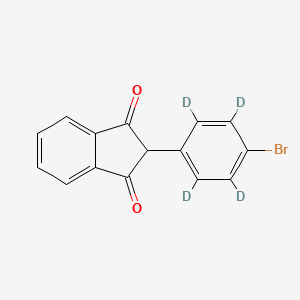
![2-[1-[2-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B565634.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-](/img/structure/B565635.png)
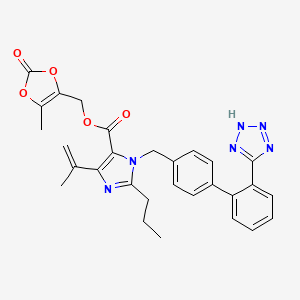
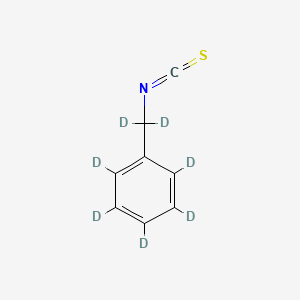
![2,2,3,3,5,5,6,6-octadeuterio-1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine](/img/structure/B565640.png)
![(S)-(7-Cyano-1,2,3,4-tetrahydrocyclopenta[b]indol-2-yl)carbamic Acid Isopropyl Ester](/img/structure/B565641.png)
